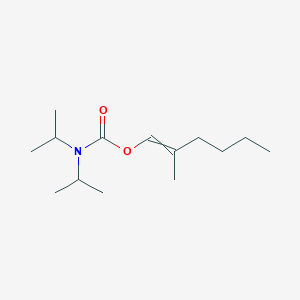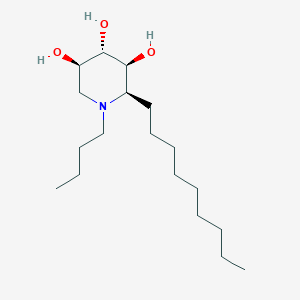
(2R,3S,4S,5R)-1-Butyl-2-nonylpiperidine-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4S,5R)-1-Butyl-2-nonylpiperidine-3,4,5-triol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-1-Butyl-2-nonylpiperidine-3,4,5-triol typically involves multi-step organic reactions. One common approach is the stereoselective reduction of a suitable precursor, followed by functional group modifications to introduce the butyl and nonyl side chains. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic hydrogenation can be employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications for industrial applications.
化学反応の分析
Types of Reactions
(2R,3S,4S,5R)-1-Butyl-2-nonylpiperidine-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to modify its functional groups.
Substitution: The piperidine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the piperidine ring.
科学的研究の応用
(2R,3S,4S,5R)-1-Butyl-2-nonylpiperidine-3,4,5-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2R,3S,4S,5R)-1-Butyl-2-nonylpiperidine-3,4,5-triol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
(2R,3S,4S,5R)-2,3,4,5,6-Pentahydroxyhexanal: A similar compound with multiple hydroxyl groups, known for its role in the shikimate pathway.
(2R,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(2-hydroxycyclohexyl)oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate: Another compound with similar stereochemistry and functional groups.
Uniqueness
What sets (2R,3S,4S,5R)-1-Butyl-2-nonylpiperidine-3,4,5-triol apart is its specific combination of butyl and nonyl side chains attached to the piperidine ring, which imparts unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
特性
CAS番号 |
917222-44-7 |
|---|---|
分子式 |
C18H37NO3 |
分子量 |
315.5 g/mol |
IUPAC名 |
(2R,3S,4S,5R)-1-butyl-2-nonylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C18H37NO3/c1-3-5-7-8-9-10-11-12-15-17(21)18(22)16(20)14-19(15)13-6-4-2/h15-18,20-22H,3-14H2,1-2H3/t15-,16-,17+,18+/m1/s1 |
InChIキー |
HUHPJDCEXFXZRW-BDXSIMOUSA-N |
異性体SMILES |
CCCCCCCCC[C@@H]1[C@@H]([C@H]([C@@H](CN1CCCC)O)O)O |
正規SMILES |
CCCCCCCCCC1C(C(C(CN1CCCC)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


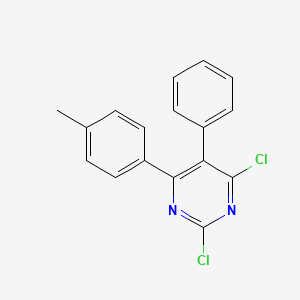

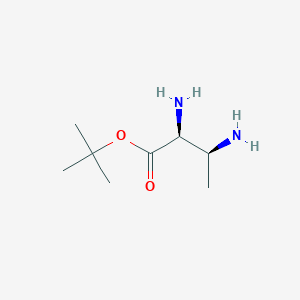
![{4-[(4-Azidophenyl)ethynyl]phenyl}methanethiol](/img/structure/B12604669.png)
![4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one](/img/structure/B12604674.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12604687.png)
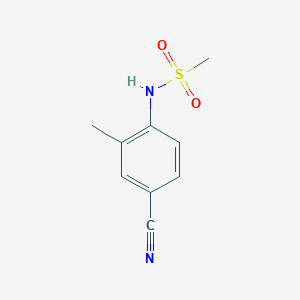

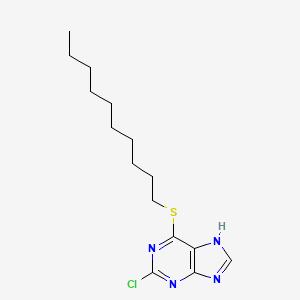
![N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide](/img/structure/B12604705.png)
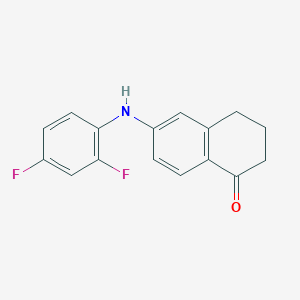
![1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one](/img/structure/B12604727.png)
![2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol](/img/structure/B12604731.png)
